molecular formula C12H19N5O2 B11854170 6-((3-Isopropoxypropyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 5444-66-6

6-((3-Isopropoxypropyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B11854170
CAS No.: 5444-66-6
M. Wt: 265.31 g/mol
InChI Key: LDVCAEPHVPEIRV-UHFFFAOYSA-N
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Description

6-((3-Isopropoxypropyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((3-Isopropoxypropyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form an intermediate, which then undergoes intramolecular cyclization to yield the desired pyrazolo[3,4-d]pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-((3-Isopropoxypropyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-((3-Isopropoxypropyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs) by binding to their active sites, thereby disrupting cell cycle progression and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-((3-Isopropoxypropyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its isopropoxypropyl group may enhance its solubility and bioavailability compared to other similar compounds .

Properties

CAS No.

5444-66-6

Molecular Formula

C12H19N5O2

Molecular Weight

265.31 g/mol

IUPAC Name

1-methyl-6-(3-propan-2-yloxypropylamino)-5H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C12H19N5O2/c1-8(2)19-6-4-5-13-12-15-10-9(11(18)16-12)7-14-17(10)3/h7-8H,4-6H2,1-3H3,(H2,13,15,16,18)

InChI Key

LDVCAEPHVPEIRV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCNC1=NC2=C(C=NN2C)C(=O)N1

Origin of Product

United States

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